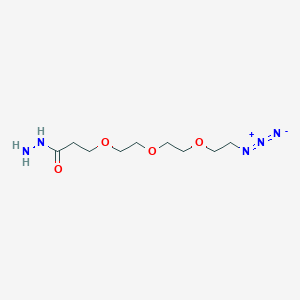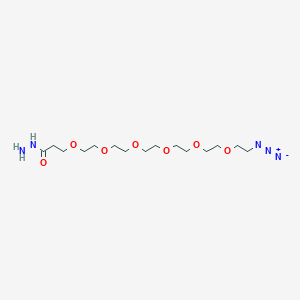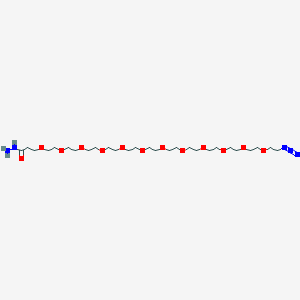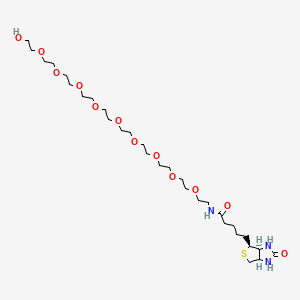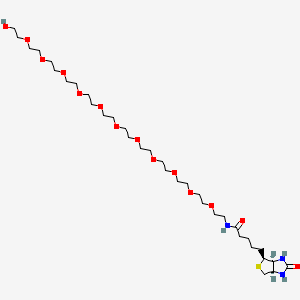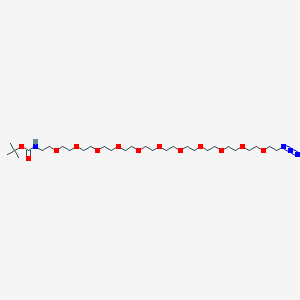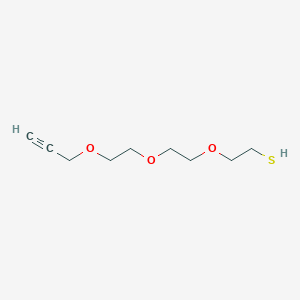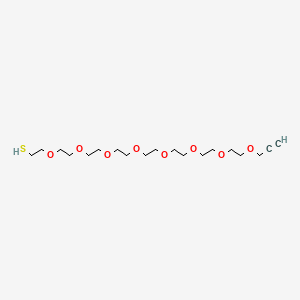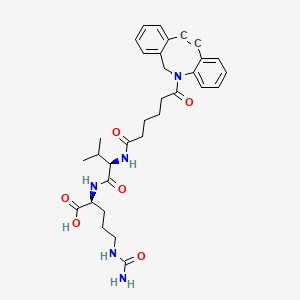
Propargyl-PEG25-acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Propargyl-PEG25-acid is a polyethylene glycol (PEG)-based linker used in the synthesis of Proteolysis Targeting Chimeras (PROTACs). It is a click chemistry reagent containing an alkyne group, which allows it to undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) with molecules containing azide groups . This compound is highly valued in scientific research for its versatility and efficiency in forming complex molecular structures.
准备方法
Synthetic Routes and Reaction Conditions
Propargyl-PEG25-acid is synthesized through a series of chemical reactions involving the attachment of a propargyl group to a PEG chain. The process typically involves the following steps:
Activation of PEG: The PEG chain is activated using a suitable reagent, such as tosyl chloride, to introduce a leaving group.
Nucleophilic Substitution: The activated PEG is then reacted with propargyl alcohol in the presence of a base, such as sodium hydride, to form the propargyl-PEG intermediate.
Acidification: The intermediate is then acidified to yield this compound
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving automated systems for precise control of reaction conditions. The final product is purified using techniques such as column chromatography and recrystallization to ensure its suitability for research applications .
化学反应分析
Types of Reactions
Propargyl-PEG25-acid undergoes several types of chemical reactions, including:
Click Chemistry: The alkyne group in this compound reacts with azide groups in a copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazole linkages
Esterification: The carboxylic acid group can react with alcohols to form esters.
Amidation: The carboxylic acid group can also react with amines to form amides.
Common Reagents and Conditions
Copper Catalysts: Used in CuAAC reactions to facilitate the formation of triazole linkages.
Bases: Such as sodium hydride, used in the nucleophilic substitution step during synthesis.
Acids: Used to acidify the intermediate and yield the final product
Major Products Formed
Triazole Linkages: Formed during CuAAC reactions.
Esters and Amides: Formed during esterification and amidation reactions, respectively
科学研究应用
Propargyl-PEG25-acid has a wide range of applications in scientific research:
Chemistry: Used as a linker in the synthesis of complex molecules, including PROTACs, which are designed to degrade specific proteins within cells
Biology: Employed in the study of protein-protein interactions and the development of targeted therapies
Medicine: Utilized in drug discovery and development, particularly in the design of molecules that can selectively degrade disease-causing proteins
Industry: Applied in the production of advanced materials and nanotechnology
作用机制
Propargyl-PEG25-acid functions as a linker in PROTACs, which are bifunctional molecules designed to target and degrade specific proteins. The mechanism involves:
Binding to Target Protein: One end of the PROTAC molecule binds to the target protein.
Recruitment of E3 Ubiquitin Ligase: The other end binds to an E3 ubiquitin ligase.
Ubiquitination and Degradation: The target protein is ubiquitinated and subsequently degraded by the proteasome
相似化合物的比较
Propargyl-PEG25-acid is unique due to its specific structure and functionality. Similar compounds include:
Propargyl-PEG-acid: Another PEG-based linker with a shorter PEG chain.
Propargyl-PEG-NHS: Contains an N-hydroxysuccinimide (NHS) ester group for easier conjugation with amines.
Propargyl-PEG-amine: Contains an amine group instead of a carboxylic acid.
These compounds share similar functionalities but differ in their specific applications and reactivity profiles.
属性
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C54H104O27/c1-2-4-57-6-8-59-10-12-61-14-16-63-18-20-65-22-24-67-26-28-69-30-32-71-34-36-73-38-40-75-42-44-77-46-48-79-50-52-81-53-51-80-49-47-78-45-43-76-41-39-74-37-35-72-33-31-70-29-27-68-25-23-66-21-19-64-17-15-62-13-11-60-9-7-58-5-3-54(55)56/h1H,3-53H2,(H,55,56) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEBBQYJJRKFIJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C54H104O27 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1185.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
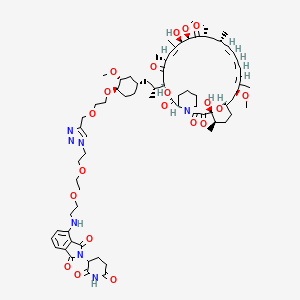
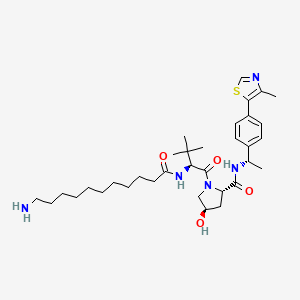
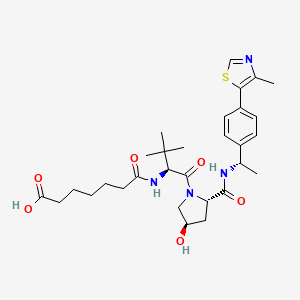
![2-[3-[2-[2-[2-[2-[3-[(3',6'-Dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)carbamothioylamino]propoxy]ethoxy]ethoxy]ethoxy]ethoxy]propylamino]-4-(3,6,6-trimethyl-4-oxo-5,7-dihydroindazol-1-yl)benzamide](/img/structure/B8103614.png)

